2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}acetamide
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Overview
Description
2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a dibenzo[c,e][1,2]thiazin core, which is a sulfur-containing heterocycle, and is functionalized with an acetamide group and a sulfanyl-substituted ethyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the dibenzo[c,e][1,2]thiazin core: This can be achieved through a cyclization reaction involving a suitable sulfur donor and aromatic precursors.
Introduction of the ethyl group: This step involves alkylation reactions using ethylating agents.
Oxidation to form the dioxido group: This can be done using oxidizing agents such as hydrogen peroxide or peracids.
Attachment of the acetamide group: This involves acylation reactions using acetic anhydride or acetyl chloride.
Introduction of the sulfanyl-substituted ethyl chain: This step involves nucleophilic substitution reactions using appropriate sulfanyl reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The dioxido group can be reduced to form the corresponding thiazin.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazin derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying sulfur-containing biomolecules.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}acetamide involves its interaction with specific molecular targets. The dioxido group can participate in redox reactions, while the sulfanyl group can form covalent bonds with nucleophilic sites in biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid: Similar core structure but lacks the sulfanyl-substituted ethyl chain.
2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid: Similar core structure with an isopropyl group instead of an ethyl group.
Uniqueness
The presence of the sulfanyl-substituted ethyl chain in 2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}acetamide imparts unique chemical and biological properties, making it distinct from other similar compounds
Properties
Molecular Formula |
C26H28N2O3S2 |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
2-(9-ethyl-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]acetamide |
InChI |
InChI=1S/C26H28N2O3S2/c1-3-20-11-12-24-23(16-20)22-9-4-5-10-25(22)33(30,31)28(24)17-26(29)27-13-14-32-18-21-8-6-7-19(2)15-21/h4-12,15-16H,3,13-14,17-18H2,1-2H3,(H,27,29) |
InChI Key |
ZLPIDFKFDMHQDM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)NCCSCC4=CC=CC(=C4)C |
Origin of Product |
United States |
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